N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a structurally complex benzamide derivative featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, a methanesulfonyl group at the 3-position of the benzamide ring, and a pyridin-2-ylmethyl substituent. This compound shares structural motifs with bioactive molecules, including sulfonamides and benzothiazoles, which are often associated with pesticidal, antimicrobial, or pharmaceutical activities .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S2/c1-31(28,29)16-7-4-5-13(9-16)20(27)26(12-15-6-2-3-8-24-15)21-25-19-17(23)10-14(22)11-18(19)30-21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKVQMJLMGSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molar mass of 358.37 g/mol. The presence of difluoro and methanesulfonyl groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of benzothiazole can act as dual inhibitors for various receptor tyrosine kinases (RTKs), including VEGFR-2 and BRAF, which are crucial in tumor angiogenesis and growth.
Pharmacological Activities
-
Anticancer Activity :
- In vitro studies have demonstrated that compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines.
- For instance, derivatives with similar structures showed IC50 values ranging from 0.08 µM to 0.19 µM against VEGFR-2, indicating potent inhibitory effects on tumor growth and angiogenesis .
- Apoptosis Induction :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzothiazole core and the substituents significantly influence the biological activity:
- Fluorination : The introduction of fluorine atoms enhances the lipophilicity and binding affinity to target proteins.
- Methanesulfonyl Group : This group contributes to solubility and bioavailability, making the compound more effective in biological systems.
| Compound Variant | IC50 (VEGFR-2) | IC50 (BRAF) | Apoptosis Induction |
|---|---|---|---|
| Original Compound | 0.17 µM | 0.194 µM | Significant |
| Fluorinated Variant | 0.08 µM | 0.171 µM | High |
Case Studies
Several studies have investigated the efficacy of benzothiazole derivatives:
- In Vitro Studies : A study demonstrated that a related compound exhibited an 83% inhibition rate on VEGFR-2 in MCF-7 cells compared to standard treatments like sorafenib .
- Animal Models : In vivo studies using mouse models have shown promising results in reducing tumor size when treated with benzothiazole derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Key compounds for comparison :
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide (): Substituents: Dichloro (4,5-positions on benzothiazole), dimethoxy (3,5-positions on benzamide). Molecular Weight: Notably high (exact value unspecified) due to chlorine and methoxy groups . Retention Time: Lower than ethyl carbamates but higher than alkanes in chromatographic analysis .
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (): Substituents: Ethyl-thienopyridine fused ring, methyl(phenyl)sulfamoyl group. Structural Complexity: Enhanced by the thieno-pyridine system, which may influence bioavailability .
Target Compound :
- Substituents: Difluoro (4,6-positions on benzothiazole), methanesulfonyl (3-position on benzamide), pyridin-2-ylmethyl.
- Anticipated Properties: Molecular Weight: Likely lower than the dichloro analog (fluorine ≈ 19 g/mol vs. chlorine ≈ 35.5 g/mol) but higher than methoxy-containing analogs due to the methanesulfonyl group (-SO₂CH₃ ≈ 95 g/mol).
Functional Group Impact on Bioactivity
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and electronegativity may improve binding affinity in target proteins compared to bulkier chlorine substituents, a trend observed in medicinal chemistry optimization .
- Methanesulfonyl vs. Methoxy: The sulfonyl group’s strong electron-withdrawing nature could enhance metabolic stability and receptor interactions compared to methoxy donors .
Chromatographic and Spectroscopic Behavior
- Retention Time : The dichloro-benzothiazole analog in exhibited a lower retention time than ethyl carbamates, suggesting moderate polarity. The target compound’s difluoro and sulfonyl groups may further reduce retention time in reverse-phase chromatography due to increased polarity .
- Peak Area : Benzene derivatives with propenyl groups (e.g., 1,2,3-trimethoxy-5-(2-propenyl)-benzene in ) showed high peak areas, implying strong UV absorption. The target compound’s conjugated benzothiazole-pyridine system may similarly enhance detectability .
Data Table: Structural and Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
